molecular formula C17H11NO B14245366 7-Oxo-7lambda~5~-benzo[a]acridine CAS No. 184424-54-2

7-Oxo-7lambda~5~-benzo[a]acridine

Cat. No.: B14245366
CAS No.: 184424-54-2
M. Wt: 245.27 g/mol
InChI Key: WMDYMRRQFKPUSP-UHFFFAOYSA-N
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Description

7-Oxo-7λ⁵-benzo[a]acridine is a polycyclic aromatic heterocycle derived from the benzo[a]acridine scaffold, featuring an oxo (keto) group at the 7-position. This structural modification significantly alters its electronic, physicochemical, and biological properties compared to unsubstituted acridines. The introduction of the oxo group likely enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.

Properties

CAS No.

184424-54-2

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

7-oxidobenzo[a]acridin-7-ium

InChI

InChI=1S/C17H11NO/c19-18-16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17(15)18/h1-11H

InChI Key

WMDYMRRQFKPUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4C=C32)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]acridine 7-oxide typically involves the oxidation of Benz[a]acridine. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for Benz[a]acridine 7-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions: Benz[a]acridine 7-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert Benz[a]acridine 7-oxide back to Benz[a]acridine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Biology: Investigated for its interactions with DNA and potential use as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Mechanism of Action

The primary mechanism by which Benz[a]acridine 7-oxide exerts its effects is through DNA intercalation. This involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making Benz[a]acridine 7-oxide a potential anticancer agent.

Comparison with Similar Compounds

Carcinogenic vs. Carcinostatic Properties

  • Dibenz[a,j]acridine and benzo[a]pyrene exhibit high carcinogenic potency in mouse skin bioassays, with dibenz[a,j]acridine showing comparable or greater activity than benzo[a]pyrene .
  • In contrast, 7-Oxo-7λ⁵-benzo[a]acridine and related benzo-acridine derivatives (e.g., benzo(b)acridine) are highlighted in patents for their carcinostatic (anti-cancer) properties, likely due to structural modifications like the oxo group interfering with DNA intercalation or enzyme inhibition .

Fluorescence and Detection

  • Acridine and benzo[h]quinoline exhibit fluorescence enhancement upon protonation, with acridine showing saturation in intensity at higher acid concentrations .

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